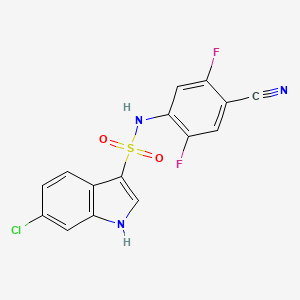

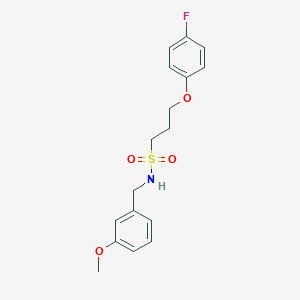

![molecular formula C18H20N2O4 B2725583 Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate CAS No. 103155-85-7](/img/structure/B2725583.png)

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is characterized by a quinoline ring attached to a diethyl propanedioate group. The molecular weight of this compound is 328.368.Physical and Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Co-cyclization Reactions

Duckworth et al. (1996) explored the co-cyclizations of nitrogen-containing acetylenes induced by a nickel triphenylphosphine complex to give aminoindane, isoindoline, and isoindolinone derivatives, showcasing the compound's role in synthesizing complex nitrogen-containing structures. This research contributes to the development of new methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Duckworth et al., 1996).

Electrospray Mass Spectrometry

Harvey (2000) demonstrated the utilization of derivatives prepared from N-linked glycans by reductive amination for electrospray and collision-induced dissociation (CID) fragmentation spectra examination, indicating the compound's applicability in mass spectrometry for analyzing complex biological molecules (Harvey, 2000).

DFT Calculations and NLO Analysis

Halim and Ibrahim (2017) focused on the synthesis, DFT calculations, electronic structure, and nonlinear optical (NLO) analysis of novel heteroannulated chromone derivatives. This work highlights the importance of such compounds in understanding the electronic and optical properties of novel organic materials, which can be crucial for designing new materials for electronic and photonic applications (Halim & Ibrahim, 2017).

Synthesis of Methylene Cyclopropane-fused Chromenes

Lu, Zhang, and Miao (2020) developed a base-promoted sequential annulation method using prop-2-ynylsulfonium salts to synthesize methylene cyclopropane-fused dihydroquinolines or chromenes. This process demonstrates the compound's utility in synthesizing fused bicyclic structures with potential applications in medicinal chemistry and material science (Lu, Zhang, & Miao, 2020).

Antimicrobial Activity

Khan et al. (2013) synthesized substituted 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate, demonstrating potent antimicrobial activity against Helicobacter pylori. This research underscores the role of such compounds in developing new antimicrobial agents (Khan et al., 2013).

Orientations Futures

The future directions for research on Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate are not specified in the current literature. Given the interest in quinoline derivatives in medicinal chemistry , it is likely that further studies will explore the biological activity and potential applications of this compound.

Propriétés

IUPAC Name |

diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETMARNSRSOQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

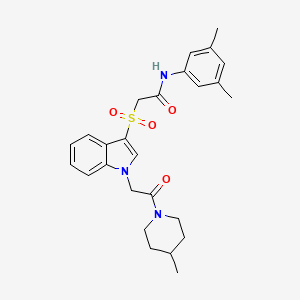

![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)

![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)

![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

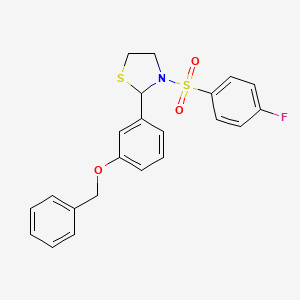

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)